N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
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Overview
Description
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, biology, and industrial processes. This compound features an oxadiazole ring, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under cyclization conditions. For instance, 3-chlorobenzohydrazide can be reacted with 4-methylphenylacetic acid in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form the oxadiazole ring.
Acylation: The resulting oxadiazole intermediate is then acylated using an appropriate acylating agent, such as acetic anhydride, to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: NaOMe in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide has been studied for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antiviral and antitubercular agent.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in microbial growth or inflammation.
Pathways: It may inhibit key pathways in microbial metabolism or inflammatory response, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide
- N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-chlorophenyl)acetamide
Uniqueness
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide is unique due to its specific substitution pattern on the oxadiazole ring, which may confer distinct biological activities compared to its analogs.
Properties
IUPAC Name |
N-[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2/c1-11-5-7-12(8-6-11)9-15(22)19-17-21-20-16(23-17)13-3-2-4-14(18)10-13/h2-8,10H,9H2,1H3,(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDRURNOPROEJQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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